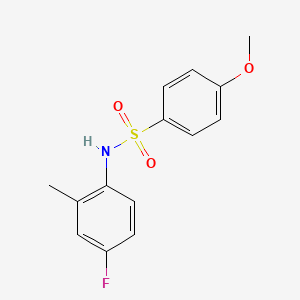
N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylaniline and 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-fluoro-2-methylaniline is dissolved in dichloromethane, and triethylamine is added to the solution. The 4-methoxybenzenesulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes and pigments, as well as in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity. The fluoro and methoxy groups can enhance the binding affinity and specificity of the compound towards its target. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide
- N-(4-fluoro-2-methylphenyl)-4-methylbenzenemethanamine
- 2-fluoro-4-methylphenol
Comparison
- N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both fluoro and methoxy groups, which confer distinct chemical and biological properties.
- N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide lacks the methoxy group, which may result in different binding affinities and biological activities.
- N-(4-fluoro-2-methylphenyl)-4-methylbenzenemethanamine has a different substitution pattern, which can affect its reactivity and applications.
- 2-fluoro-4-methylphenol is a simpler compound with fewer functional groups, making it less versatile in terms of chemical modifications and applications.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-10-9-11(15)3-8-14(10)16-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHRKWLTXOUVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5374689.png)

![5-[(2-methylphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5374704.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5374716.png)
![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374718.png)
![3-[(4-ETHYLPIPERAZINO)CARBONYL]-7-(1-METHYLETHYLIDENE)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5374725.png)
![2-Methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5374741.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5374747.png)
![(8E)-4-(4-METHOXYPHENYL)-8-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2-THIONE](/img/structure/B5374762.png)
![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374768.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5374772.png)
![(5Z)-3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5374785.png)
![N-[(1E)-3-[(3-hydroxypropyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5374788.png)
